molecular formula C19H24O9 B086541 4,15-Diacetylnivalenol CAS No. 14287-82-2

4,15-Diacetylnivalenol

Cat. No.: B086541
CAS No.: 14287-82-2
M. Wt: 396.4 g/mol
InChI Key: PIHGROVBUUNPDW-SUWHGTQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is found in various plants, particularly those from the Papaveraceae family, such as Corydalis yanhusuo and Corydalis turtschaninovii . Canadine is known for its diverse biological activities and has been the subject of extensive scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Canadine can be synthesized through a series of enzymatic steps starting from (S)-reticuline, a pivotal intermediate in the biosynthesis of numerous benzylisoquinoline alkaloid structural subgroups. The synthetic route involves:

Industrial Production Methods

Industrial production of canadine typically involves extraction from plant sources, particularly from species like Corydalis yanhusuo. The extraction process includes:

Chemical Reactions Analysis

Types of Reactions

Canadine undergoes various chemical reactions, including:

    Oxidation: Canadine can be oxidized to form berberine, another important alkaloid.

    Reduction: It can be reduced to form dihydrocanadine.

    Substitution: Canadine can undergo substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

Scientific Research Applications

Canadine has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other alkaloids and complex organic molecules.

    Biology: Studied for its effects on muscle protein degradation and myogenesis.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant activity and inhibition of voltage-dependent calcium channels.

    Industry: Utilized in the production of herbal medicines and supplements

Mechanism of Action

Canadine exerts its effects through several molecular targets and pathways:

    Myogenesis: Stimulates muscle cell differentiation and growth.

    Inhibition of Muscle Protein Degradation: Reduces the breakdown of muscle proteins.

    Blocking K(ATP) Channels: Inhibits potassium channels in dopamine neurons, affecting neurotransmission.

    Antioxidant Activity: Protects cells from oxidative damage by neutralizing free radicals.

    Blocking Voltage-Dependent Calcium Channels: Reduces calcium influx into cells, which can affect various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Berberine: Another benzylisoquinoline alkaloid with similar biological activities but different oxidation state.

    Palmatine: Shares structural similarities with canadine and exhibits similar pharmacological properties.

    Hydrastine: Found in the same plant sources and has overlapping biological effects.

Uniqueness

Canadine is unique due to its specific enzymatic synthesis pathway and its distinct combination of biological activities, including its role in muscle protein metabolism and its ability to block specific ion channels .

Properties

14287-82-2

Molecular Formula

C19H24O9

Molecular Weight

396.4 g/mol

IUPAC Name

[(2R,3S,7R,9R,10R,11S)-11-acetyloxy-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

InChI

InChI=1S/C19H24O9/c1-8-5-11-18(6-25-9(2)20,14(24)12(8)22)17(4)15(27-10(3)21)13(23)16(28-11)19(17)7-26-19/h5,11,13-16,23-24H,6-7H2,1-4H3/t11-,13-,14-,15-,16-,17?,18-,19?/m1/s1

InChI Key

PIHGROVBUUNPDW-SUWHGTQISA-N

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)(C3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)COC(=O)C

SMILES

CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C

synonyms

4,15-diacetylnivalenol
DNIV

Origin of Product

United States

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